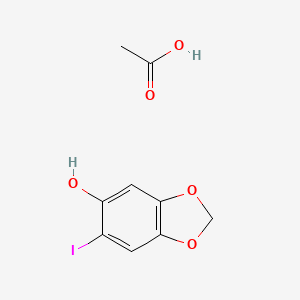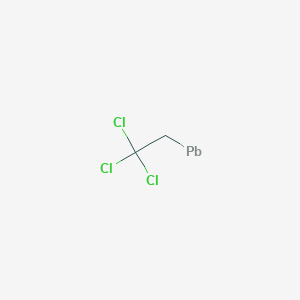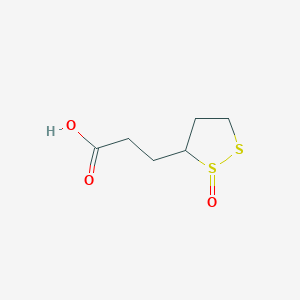
3-(2-Oxo-1,2lambda~4~-dithiolan-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Oxo-1,2lambda~4~-dithiolan-3-yl)propanoic acid is a compound with significant interest in various scientific fields It is known for its unique structure, which includes a dithiolane ring and a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-1,2lambda~4~-dithiolan-3-yl)propanoic acid typically involves the formation of the dithiolane ring followed by the introduction of the propanoic acid group. One common method involves the reaction of a suitable dithiol with an α,β-unsaturated carbonyl compound under acidic conditions to form the dithiolane ring. Subsequent oxidation and carboxylation steps yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound.
化学反应分析
Types of Reactions
3-(2-Oxo-1,2lambda~4~-dithiolan-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
3-(2-Oxo-1,2lambda~4~-dithiolan-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antioxidant and its role in various biochemical pathways.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism by which 3-(2-Oxo-1,2lambda~4~-dithiolan-3-yl)propanoic acid exerts its effects involves its ability to interact with various molecular targets. The dithiolane ring can undergo redox reactions, which play a crucial role in its antioxidant activity. Additionally, the compound can modulate signaling pathways involved in cellular stress responses.
相似化合物的比较
Similar Compounds
α-Lipoic acid: Known for its antioxidant properties and similar dithiolane ring structure.
Dihydrolipoic acid: The reduced form of α-lipoic acid, also possessing antioxidant activity.
3-(2-Oxoindolin-3-yl)propanoic acid: Another compound with a similar propanoic acid moiety but different ring structure.
Uniqueness
3-(2-Oxo-1,2lambda~4~-dithiolan-3-yl)propanoic acid is unique due to its specific combination of the dithiolane ring and propanoic acid group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
66065-68-7 |
|---|---|
分子式 |
C6H10O3S2 |
分子量 |
194.3 g/mol |
IUPAC 名称 |
3-(2-oxodithiolan-3-yl)propanoic acid |
InChI |
InChI=1S/C6H10O3S2/c7-6(8)2-1-5-3-4-10-11(5)9/h5H,1-4H2,(H,7,8) |
InChI 键 |
CVSGPVFCFWYQLO-UHFFFAOYSA-N |
规范 SMILES |
C1CSS(=O)C1CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


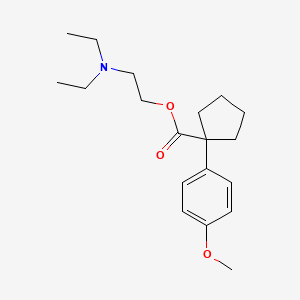
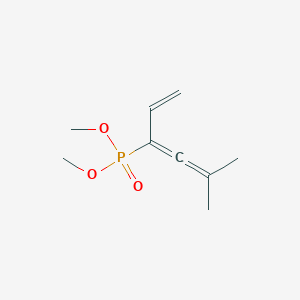
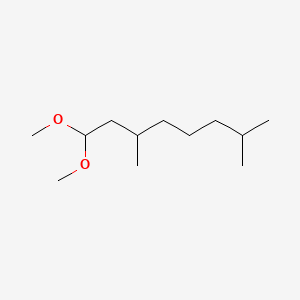

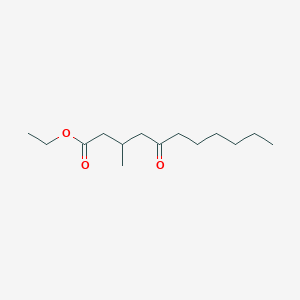
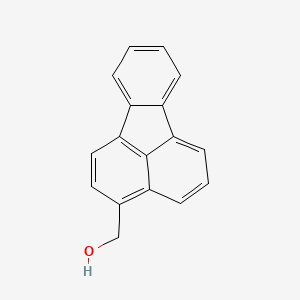

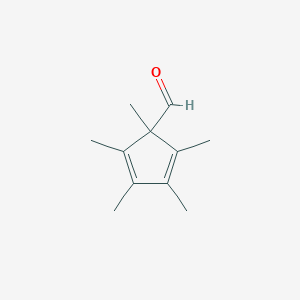


![1-[(Phenylsulfanyl)methyl]-2-naphthol](/img/structure/B14461855.png)
